Resveratrol
Overview
Description
Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a natural polyphenol found in more than 70 plant species, especially in the skin and seeds of grapes . It is a phytoalexin that acts against pathogens, including bacteria and fungi . It has been detected in discrete amounts in red wines and various human foods . It exhibits a wide range of beneficial properties, including antioxidant, anticancer, anti-inflammatory, cardioprotective, vasorelaxant, phytoestrogenic, and neuroprotective effects .
Synthesis Analysis
The asymmetric total syntheses of several resveratrol dimers have been reported, based on a comprehensive computational simulation of their biosynthetic pathways .
Molecular Structure Analysis
Resveratrol’s basic structure consists of two phenolic rings bonded together by a double styrene bond, forming the 3,5,4′-Trihydroxystilbene (molecular weight 228.25 g/mol) . This double bond is responsible for the isometric cis- and trans-forms of resveratrol .
Chemical Reactions Analysis
The impressive chemical diversity of the resveratrol natural products is the result of the multiple regioisomeric radical coupling and Friedel–Crafts cyclization pathways available upon the oxidation of resveratrol .
Physical And Chemical Properties Analysis
Resveratrol is a white powder with a slight yellow cast . It has a molar mass of 228.247 g·mol −1 . It is soluble in DMSO and ethanol, but its solubility in water is quite low .
Scientific Research Applications
Metabolic Health and Obesity
Resveratrol has been extensively studied for its effects on metabolic health and obesity. It mimics the effects of caloric restriction, leading to improved insulin sensitivity and increased energy expenditure. Furthermore, resveratrol has been shown to lower body fat by inhibiting adipogenesis and enhancing lipid mobilization in adipose tissue, positioning it as a bioactive compound with therapeutic potential against obesity (Springer & Moco, 2019).
Cardiovascular Health
Resveratrol's cardioprotective effects are well-documented, with studies indicating its ability to improve cardiovascular health. Its antioxidant and anti-inflammatory properties, along with the ability to upregulate endothelial NO synthase, contribute to the prevention of cardiovascular diseases (CVDs). These effects may explain the "French paradox," which describes the low incidence of CVDs in French populations despite high dietary intake of saturated fats, potentially due to the consumption of resveratrol-rich red wine (Bonnefont-Rousselot, 2016).
Cancer Prevention and Therapy
Resveratrol has demonstrated potential in cancer prevention and therapy, exhibiting anti-carcinogenic, anti-inflammatory, and anti-oxidant properties. It can reverse multidrug resistance in cancer cells and sensitize them to standard chemotherapeutic agents. The development of novel resveratrol analogs with improved anti-cancer activity and pharmacokinetic profiles highlights its clinical relevance in oncology (Ko et al., 2017).
Neurodegenerative Diseases
The neuroprotective effects of resveratrol are of significant interest, particularly in the context of age-related neurodegenerative diseases. By modulating various signaling pathways, resveratrol exhibits anti-aging, anti-inflammatory, and antioxidative properties, which may contribute to its therapeutic potential in conditions such as Alzheimer's disease (Catalgol et al., 2012).
Regenerative Medicine
Resveratrol's role in regenerative medicine is emerging, with research highlighting its anti-aging, anti-inflammatory, and antioxidative properties. These regenerative capabilities suggest that resveratrol can be beneficial in treating a wide range of pathophysiological conditions, offering new avenues for alternative treatment methods (Stokes & Mishra, 2015).
Future Directions
properties
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | resveratrol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Resveratrol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031980 | |
Record name | Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Resveratrol | |
Color/Form |
Off-white powder from methanol | |
CAS RN |
501-36-0 | |
Record name | Resveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resveratrol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |
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Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
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Record name | resveratrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |
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Record name | Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |
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Record name | RESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |
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Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, MP: 261 °C (decomposes), 254 °C | |
Record name | Resveratrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESVERATROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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